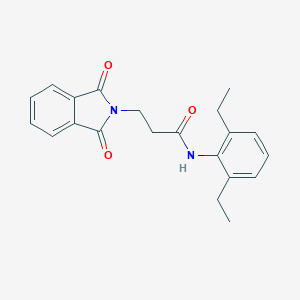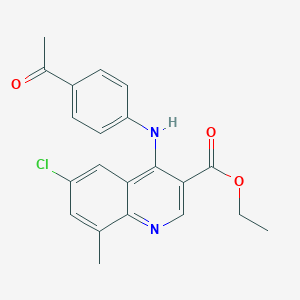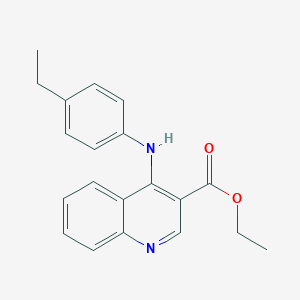
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide, also known as BPN-15606, is a novel small molecule that has been recently synthesized and studied for its potential application in treating neurological disorders.
Mechanism of Action
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide is believed to exert its therapeutic effects by inhibiting the activity of beta-secretase, which reduces the production of amyloid-beta peptides. Amyloid-beta peptides are known to accumulate in the brain of Alzheimer's disease patients and are believed to play a key role in the development of the disease. By reducing the production of amyloid-beta peptides, 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide may slow down or even reverse the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. In animal studies, 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide has been shown to improve cognitive function and reduce amyloid-beta levels in the brain. 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide has also been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide in lab experiments include its high purity, high yield, and favorable pharmacokinetic profile. 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide is also a novel compound that has not been extensively studied, which makes it an attractive candidate for further research. However, the limitations of using 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Future Directions
There are several potential future directions for research on 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide. One direction is to further investigate the mechanism of action of 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide and its potential application in treating other neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to optimize the synthesis method of 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide to reduce the cost and increase the yield of the compound. Additionally, future studies could focus on developing analogs of 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide with improved pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide is synthesized through a multi-step process starting with the reaction of 2-bromoanisole with butylmagnesium bromide to form 2-bromo-4-butylanisole. This intermediate is then reacted with 4-bromoacetophenone in the presence of a base to form the final product, 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide. The synthesis method has been optimized to yield high purity and high yield of 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide.
Scientific Research Applications
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide has been studied for its potential application in treating neurological disorders such as Alzheimer's disease and schizophrenia. In vitro studies have shown that 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide can inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta peptides that are associated with Alzheimer's disease. 2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
properties
Molecular Formula |
C18H20BrNO2 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C18H20BrNO2/c1-2-3-6-14-9-11-15(12-10-14)20-18(21)13-22-17-8-5-4-7-16(17)19/h4-5,7-12H,2-3,6,13H2,1H3,(H,20,21) |
InChI Key |
MBAFWTRLONVQGE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




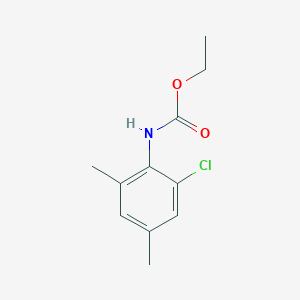
![Ethyl 4-cyano-5-{[(2-isopropylphenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B285126.png)

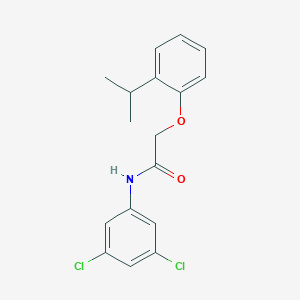



![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
